molecular formula C26H23N3OS B2521076 1-(indolin-1-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 1207022-28-3

1-(indolin-1-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No.: B2521076
CAS No.: 1207022-28-3
M. Wt: 425.55
InChI Key: NIPQGBZHZWCCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(indolin-1-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C26H23N3OS and its molecular weight is 425.55. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Protective Roles of Indole Derivatives

Indole derivatives, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have shown pleiotropic protective effects on chronic liver injuries. These compounds regulate transcriptional factors and signaling pathways, relieve oxidative stress, and inhibit DNA synthesis, which influences the activation, proliferation, and apoptosis of target cells. Moreover, indoles modulate enzymes relevant to viral replication, lipogenesis, and the metabolism of ethanol and hepatotoxic substances, offering hepatic protection through anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation effects (Wang et al., 2016).

Imidazole Scaffolds in Inhibitor Design

Imidazole scaffolds are recognized for their selectivity as inhibitors of the p38 mitogen-activated protein (MAP) kinase, crucial for proinflammatory cytokine release. Design, synthesis, and activity studies of tri- and tetra-substituted imidazole compounds have provided insights into their binding efficacy and selectivity, contributing to the development of potent kinase inhibitors (Scior et al., 2011).

Cytochrome P450 Isoform Inhibitors

Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have been evaluated for their potency and selectivity, crucial for understanding metabolism-based drug–drug interactions. This study provides a detailed review of selective inhibitors for major human hepatic CYP isoforms, contributing to the pharmacokinetics field (Khojasteh et al., 2011).

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS/c1-19-11-13-21(14-12-19)24-17-27-26(29(24)22-8-3-2-4-9-22)31-18-25(30)28-16-15-20-7-5-6-10-23(20)28/h2-14,17H,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPQGBZHZWCCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.